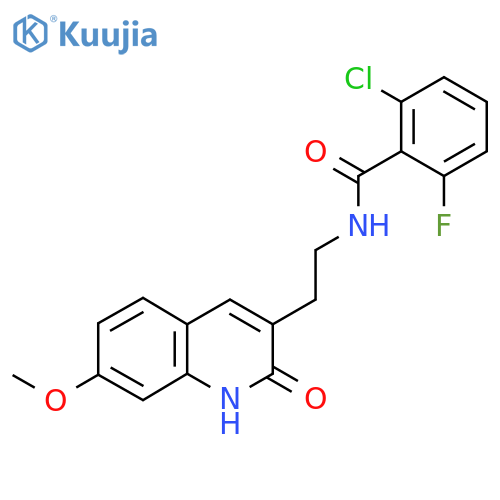Cas no 851405-64-6 (2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

851405-64-6 structure
商品名:2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
- F0611-0576
- 2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- AKOS024587131
- AB00669519-01
- 851405-64-6
-
- インチ: 1S/C19H16ClFN2O3/c1-26-13-6-5-11-9-12(18(24)23-16(11)10-13)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24)
- InChIKey: JEZRRCHPYXGPKN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O)F
計算された属性
- せいみつぶんしりょう: 374.0833482g/mol
- どういたいしつりょう: 374.0833482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 67.4Ų
2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0611-0576-10μmol |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-1mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-2μmol |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-20mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-15mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-5μmol |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-25mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-4mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-2mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0611-0576-20μmol |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
851405-64-6 (2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide) 関連製品
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
